![molecular formula C20H21N3OS B2482590 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034315-54-1](/img/structure/B2482590.png)
1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Description
Synthesis Analysis
The synthesis of related compounds involves combining different aromatic and heterocyclic rings through various synthetic routes. For example, Machado et al. (2015) reported the synthesis and biological evaluation of novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors (Machado et al., 2015). Li et al. (2019) described the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of aromatic rings, heteroatoms (such as nitrogen, sulfur), and urea functionalities, contributing to their biological activity. Zhang et al. (2019) highlighted the significance of the aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea skeleton in designing effective antiproliferative agents (Zhang et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include modifications at various positions of the aromatic and heterocyclic rings to enhance their biological activities. Jung et al. (2008) discussed the reaction of a similar compound with methyl iodide, highlighting the regioselectivity of the methylation process (Jung et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and functional groups. Li and Chen (2008) developed a simple and efficient method for synthesizing thiadiazol-2-yl urea derivatives under microwave irradiation, emphasizing the influence of synthetic conditions on the physical properties of these compounds (Li & Chen, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are key to understanding the mechanism of action of these compounds. Studies have shown that modifications in the chemical structure can significantly affect their anticancer and antiangiogenic activities. For example, the addition of hydrophobic groups has been found to enhance the potency of these compounds in inhibiting VEGFR-2 tyrosine kinase activity, as demonstrated by Machado et al. (2015) (Machado et al., 2015).
Scientific Research Applications
Ion-pair Binding and Metal Coordination
Research into mixed N,S-donor 2-ureidopyridine ligands, including compounds similar to 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, has demonstrated the ability of these molecules to bind metal ions through both pyridyl nitrogen atoms and thioether sulfur donors. These ligands are capable of binding contact ion-pairs through simultaneous coordination and hydrogen bonding interactions, as evidenced by the structure of silver(I) complexes with such ligands. This unique binding mechanism suggests potential applications in the development of novel coordination complexes and metal ion sensors (Qureshi et al., 2009).
Hydrogen Bonding and Molecular Recognition
Pyrid-2-yl ureas have been studied for their conformational isomerism and ability to engage in intramolecular hydrogen bonding, as well as for their potential in molecular recognition processes, such as binding to cytosine. This suggests a role in the design of molecular sensors and in the development of supramolecular assemblies based on hydrogen bonding and selective molecular recognition (Chien et al., 2004).
Synthetic Cytokinins and Plant Growth Regulation
Urea derivatives have been identified as synthetic compounds with cytokinin-like activity, affecting cell division and differentiation in plants. Specific urea cytokinins, such as forchlorofenuron and thidiazuron, have been extensively used in plant morphogenesis studies. This indicates potential applications in agriculture for the regulation of plant growth and development (Ricci & Bertoletti, 2009).
Anticancer Activity
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has revealed significant antiproliferative effects against various cancer cell lines, suggesting their potential as novel anticancer agents. The mechanism of action may involve the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation (Feng et al., 2020).
Antiangiogenic Effects
Novel urea derivatives have been synthesized and evaluated for their potential as VEGFR-2 tyrosine kinase inhibitors, demonstrating significant antiangiogenic effects. This research suggests applications in the development of new therapies for diseases characterized by pathological angiogenesis, such as cancer and age-related macular degeneration (Machado et al., 2015).
properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(22-13-4-9-16-7-2-1-3-8-16)23-15-17-10-5-12-21-19(17)18-11-6-14-25-18/h1-3,5-8,10-12,14H,4,9,13,15H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYDIRZMHKDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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